ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate
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Overview
Description
ETHYL 3-[4-(1-BENZYL-1H-INDOL-3-YL)BUTANAMIDO]-3-(3-NITROPHENYL)PROPANOATE: is a complex organic compound that features an indole moiety, a nitrophenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[4-(1-BENZYL-1H-INDOL-3-YL)BUTANAMIDO]-3-(3-NITROPHENYL)PROPANOATE typically involves multiple steps, including the formation of the indole core, the introduction of the benzyl group, and the coupling of the nitrophenyl and butanamido groups. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: This step often involves a benzylation reaction, where the indole nitrogen is alkylated using benzyl chloride in the presence of a base.
Coupling Reactions: The final steps involve coupling the indole derivative with the nitrophenyl and butanamido groups, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[4-(1-BENZYL-1H-INDOL-3-YL)BUTANAMIDO]-3-(3-NITROPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl chloride (C7H7Cl) with a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of benzylated indole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structural properties may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-[4-(1-BENZYL-1H-INDOL-3-YL)BUTANAMIDO]-3-(3-NITROPHENYL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, while the nitrophenyl group may enhance its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
ETHYL 3-[4-(1-BENZYL-1H-INDOL-3-YL)BUTANAMIDO]-3-(3-NITROPHENYL)PROPANOATE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with a simpler structure.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Tryptophan: An essential amino acid with an indole core.
The uniqueness of ETHYL 3-[4-(1-BENZYL-1H-INDOL-3-YL)BUTANAMIDO]-3-(3-NITROPHENYL)PROPANOATE lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C30H31N3O5 |
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Molecular Weight |
513.6 g/mol |
IUPAC Name |
ethyl 3-[4-(1-benzylindol-3-yl)butanoylamino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C30H31N3O5/c1-2-38-30(35)19-27(23-12-8-14-25(18-23)33(36)37)31-29(34)17-9-13-24-21-32(20-22-10-4-3-5-11-22)28-16-7-6-15-26(24)28/h3-8,10-12,14-16,18,21,27H,2,9,13,17,19-20H2,1H3,(H,31,34) |
InChI Key |
GBWCEQSXJCVABS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)CCCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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